
(1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes three hydroxyl groups and a tetrahydroisoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nucleophilic ring-opening reaction of a bicyclic aziridine intermediate with appropriate nucleophiles under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different tetrahydroisoquinoline derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation reactions , reducing agents such as sodium borohydride for reduction reactions, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
(1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of (1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol involves its interaction with specific molecular targets. The hydroxyl groups play a crucial role in binding to enzymes or receptors, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
(1R,4S)-2-Azabornane: Shares a similar tetrahydroisoquinoline core but differs in functional groups and biological activity.
(1R,4S)-Methyl 4-aminocyclopent-2-enecarboxylate: Another related compound with distinct chemical properties and applications.
Uniqueness
(1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol is unique due to its specific arrangement of hydroxyl groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various scientific research applications and distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
(1R,4S)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,7,8-triol |
InChI |
InChI=1S/C11H15NO3/c1-6-10-7(9(14)5-12(6)2)3-4-8(13)11(10)15/h3-4,6,9,13-15H,5H2,1-2H3/t6-,9-/m1/s1 |
Clave InChI |
FFPOPDFIKAHFHN-HZGVNTEJSA-N |
SMILES isomérico |
C[C@@H]1C2=C(C=CC(=C2O)O)[C@@H](CN1C)O |
SMILES canónico |
CC1C2=C(C=CC(=C2O)O)C(CN1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



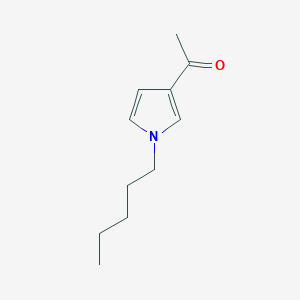
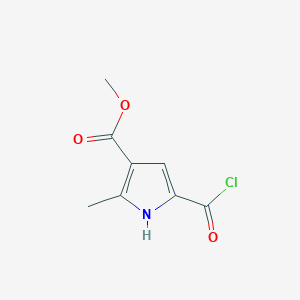
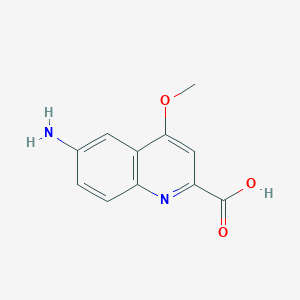
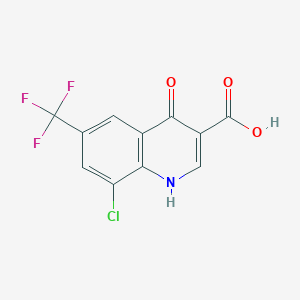
![2-Bromobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12866104.png)
![9-Ethyl-6,11-dihydro-6,6-dimethyl-10-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12866108.png)
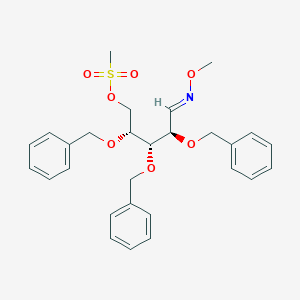


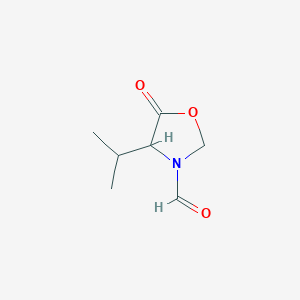
![5-Bromoisoxazolo[5,4-c]pyridine](/img/structure/B12866133.png)

![4-(((6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)quinazoline](/img/structure/B12866153.png)
